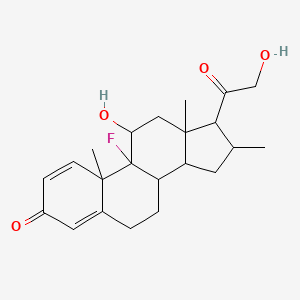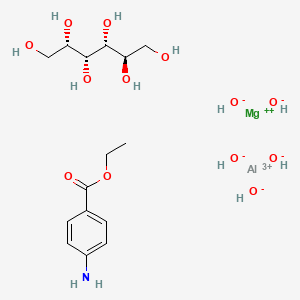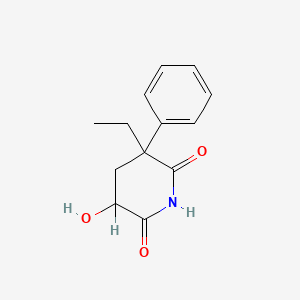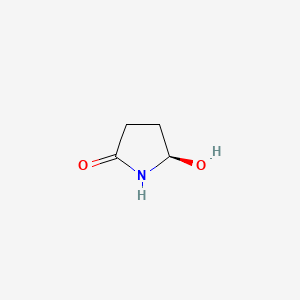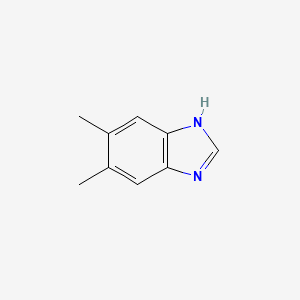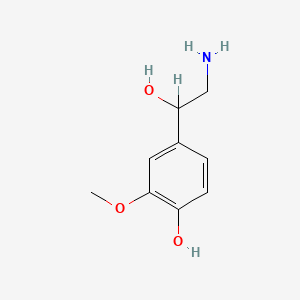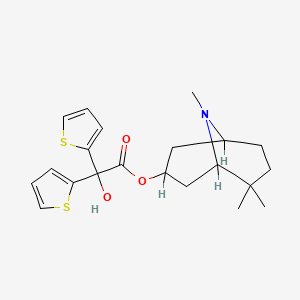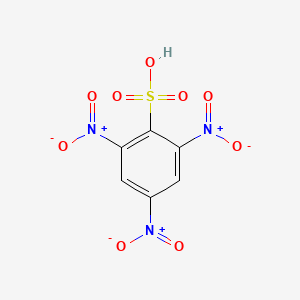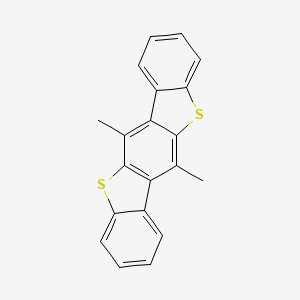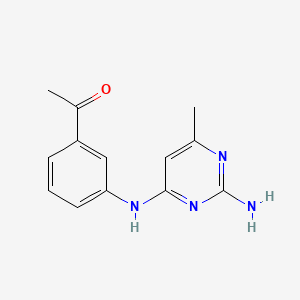
Sulverapride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulverapride is a methylsulfamoylbenzamide derivative patented by Societe d’Etudes Scientifiques et Industrielles de l’Ile-de-France for the treatment of lower urinary tract disorders . This compound has garnered attention due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulverapride involves several steps, starting with the preparation of the core benzamide structure. The methylsulfamoyl group is then introduced through a series of reactions involving sulfonation and methylation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Sulverapride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Sulverapride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating lower urinary tract disorders and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of sulverapride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the lower urinary tract, modulating their activity and leading to therapeutic outcomes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role for dopamine receptors and other signaling molecules.
Comparison with Similar Compounds
Sulverapride can be compared with other similar compounds, such as sulpiride and amisulpride. These compounds share structural similarities but differ in their specific chemical properties and therapeutic applications. This compound is unique in its specific methylsulfamoylbenzamide structure, which contributes to its distinct pharmacological profile.
List of Similar Compounds
Sulpiride: A selective dopamine D2 receptor antagonist used in the treatment of schizophrenia.
Amisulpride: Another dopamine receptor antagonist with applications in the treatment of psychotic disorders.
This compound’s unique structure and potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Properties
| 73747-20-3 | |
Molecular Formula |
C16H25N3O5S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide |
InChI |
InChI=1S/C16H25N3O5S/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20) |
InChI Key |
SODOSTUXGWHQII-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C |
| 74651-64-2 74651-66-4 73747-20-3 |
|
synonyms |
ROL 1943 ROL-1943 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


